

literature review comparing the efficacy of different caspase inhibitors

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A Researcher's Guide to Caspase Inhibitors: A Comparative Review

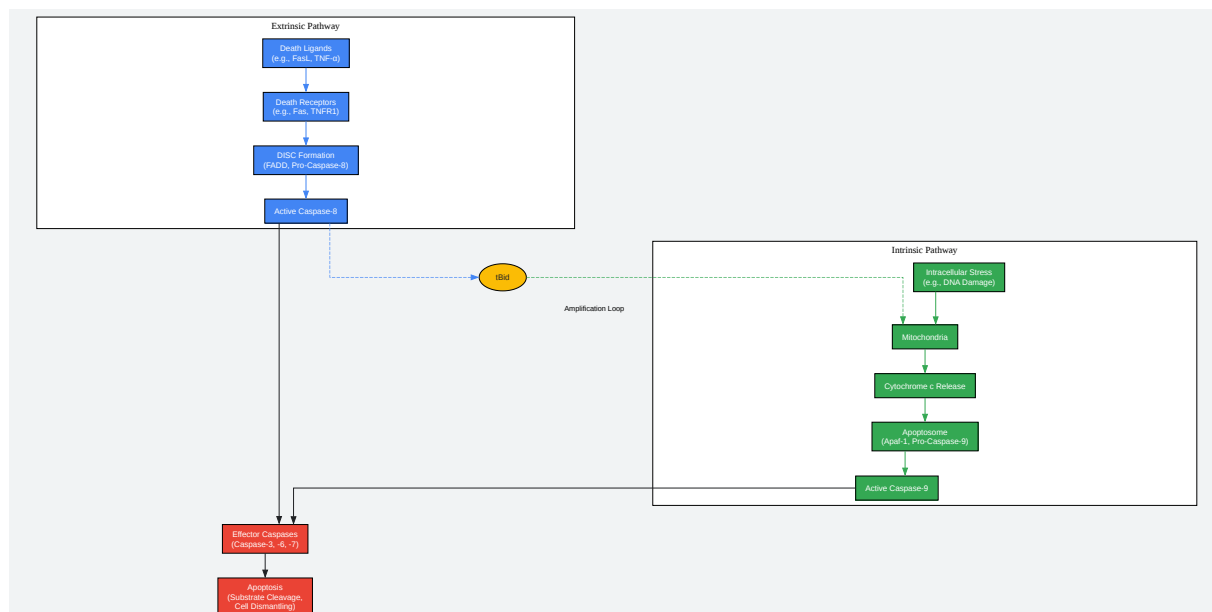
Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation. Their critical role in numerous physiological and pathological processes has made them attractive therapeutic targets. Consequently, a variety of inhibitors have been developed to modulate their activity for research and clinical applications. This guide provides a comparative overview of the efficacy of different classes of caspase inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

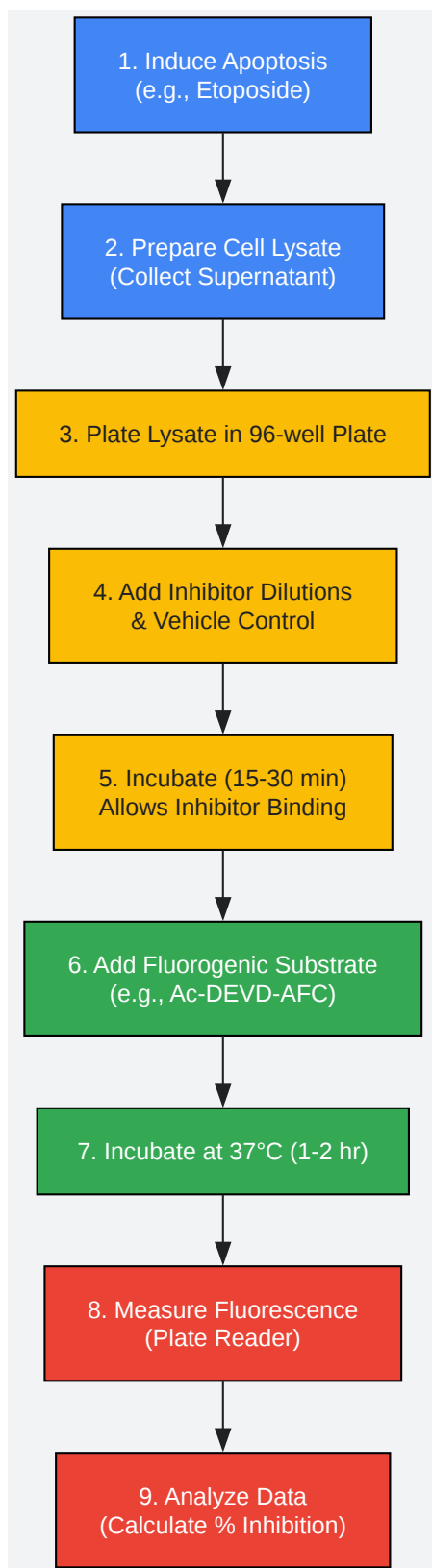
Caspase Signaling: The Intrinsic and Extrinsic Pathways

Apoptosis is executed through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of effector caspases, such as caspase-3 and -7, which are responsible for the systematic dismantling of the cell.^[1]^[2]

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF- α) to transmembrane death receptors.^[1] This leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate initiator caspase-8.^[3]^[4]

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.^[3] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.^[4] Activated initiator caspases (caspase-8 and -9) then cleave and activate downstream effector caspases (caspase-3, -6, -7), which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.^{[2][3]}





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